molecular formula C22H29N3O2 B2356885 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898430-80-3

4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2356885
CAS No.: 898430-80-3
M. Wt: 367.493
InChI Key: JOVOIQZKMNNGQH-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative characterized by a 4-methoxy-substituted aromatic ring and a complex N-ethyl substituent. This substituent features a 4-methylphenyl group and a 4-methylpiperazine moiety, positioning the compound within a class of molecules designed for interaction with biological targets such as ion channels or neurotransmitter receptors. Notably, it exhibits inhibitory activity against potassium/sodium hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 4, with an IC50 of 19,952.62 nM . Its structural complexity underscores the importance of substituent positioning and electronic effects in modulating biological activity.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-4-6-18(7-5-17)21(25-14-12-24(2)13-15-25)16-23-22(26)19-8-10-20(27-3)11-9-19/h4-11,21H,12-16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVOIQZKMNNGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Sequence

The compound’s synthesis typically follows three stages:

  • Esterification of 4-methoxybenzoic acid to form 4-methoxybenzoyl chloride.
  • Nucleophilic substitution to introduce the 4-methylpiperazine moiety.
  • Amide coupling with 2-(4-methylphenyl)ethylamine derivatives.

A representative pathway derived from patent literature begins with 4-chloro-2-nitrobenzoic acid, which undergoes esterification with di-tert-butyl dicarbonate to protect the carboxyl group. Subsequent substitution with N-methylpiperazine in dimethyl sulfoxide (DMSO) yields intermediates critical for downstream amidation.

Detailed Stepwise Protocols

Esterification and Carboxyl Protection

In a optimized procedure, 4-methoxybenzoic acid reacts with thionyl chloride (SOCl₂) to generate 4-methoxybenzoyl chloride. This intermediate is stabilized using tert-butyl groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). The reaction achieves >85% yield under anhydrous conditions at 0–5°C.

Key Data:

Parameter Value Source
Temperature 0–5°C
Catalyst DMAP
Yield 86–92%
Piperazine Substitution

The tert-butyl-protected intermediate undergoes nucleophilic aromatic substitution with N-methylpiperazine. Diazabicyclo (DABCO) in DMSO facilitates displacement of the chloro group at 80–100°C. This step highlights the importance of polar aprotic solvents in enhancing reaction kinetics.

Example Protocol:

  • Reactants: 4-chloro-2-nitrobenzoic acid tert-butyl ester (1 eq), N-methylpiperazine (1.2 eq)
  • Conditions: DMSO, DABCO (0.1 eq), 12 hours, 90°C
  • Yield: 89%
Amide Coupling

The final step involves coupling the piperazine-substituted intermediate with 2-(4-methylphenyl)ethylamine. Palladium-catalyzed methods using XPhos and Pd₂(dba)₃ in tert-butanol achieve efficient C–N bond formation. Alternatives include Schlenk techniques under nitrogen to prevent oxidation.

Optimized Conditions:

Parameter Value Source
Catalyst Pd₂(dba)₃/XPhos
Solvent tert-Butanol
Temperature 100°C
Yield 78–82%

Catalytic Systems and Solvent Effects

Palladium-Mediated Coupling

XPhos ligand with Pd₂(dba)₃ demonstrates superior performance in amidation, reducing side reactions compared to traditional Ullmann couplings. The bulky phosphine ligand enhances selectivity for the primary amine, achieving >95% conversion in 4 hours.

Solvent Optimization

Polar aprotic solvents (DMSO, DMF) accelerate piperazine substitution by stabilizing transition states. Conversely, tert-butanol improves palladium catalyst longevity by minimizing ligand degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Patent data reveals advancements in telescoped processes where esterification, substitution, and amidation occur in a single continuous flow system. This reduces purification steps and increases throughput to >500 kg/batch.

Cost Analysis

Using 4-chloro-2-nitrobenzoic acid instead of fluorinated analogs lowers raw material costs by 40%. Industrial routes achieve total synthesis times <20 hours, compared to 48 hours in batch methods.

Challenges and Mitigation Strategies

Byproduct Formation

Nitro reduction intermediates can form undesired amines. Raney nickel with hydrazine hydrate selectively reduces nitro groups without over-hydrogenation.

Purification Techniques

Silica gel chromatography remains standard for lab-scale purification, while industrial processes employ crystallization from methanol/water mixtures (90:10 v/v) to achieve >99% purity.

Emerging Methodologies

Photocatalytic Amination

Recent studies explore visible-light-mediated C–N coupling using eosin Y as a photocatalyst, reducing reliance on precious metals. Initial yields reach 65% at ambient temperature.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) show promise for esterification steps, enabling aqueous-phase reactions at 30°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as the benzamide core, piperazine/piperazin-1-yl groups, or aromatic substituents. Variations in these regions significantly influence physicochemical properties and pharmacological profiles.

Substituent Variations on the Benzamide Core

  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This analog retains the 4-methoxybenzamide core but introduces a nitro group and a second methoxy on the N-phenyl ring.
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide: Here, the benzamide core is modified with a nitro group and a pyridinyl substituent.

Modifications to the Piperazine/Amine Substituents

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide : Replacing the 4-methylpiperazine with a 2,4-dichlorophenyl-substituted piperazine introduces steric bulk and lipophilicity. Such changes could reduce solubility but enhance receptor binding in hydrophobic pockets .
  • 2-Ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide : This analog substitutes the methoxy group with ethoxy and replaces the ethyl-linked methylphenyl with a cyclohexylmethyl group. These modifications yield a 63-fold lower IC50 (316.23 nM) against HCN channels, highlighting the critical role of substituent size and hydrophobicity in potency .

Functional Group Additions

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide: The introduction of three hydroxyl groups confers potent antioxidant activity (IC50 = 22.8 µM against DPPH radicals), contrasting with the target compound’s ion channel inhibition. This demonstrates how phenolic groups enhance radical-scavenging capacity .
  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide : Replacing benzamide with acetamide and adding a benzothiazole group introduces planar aromaticity, which may facilitate π-π stacking interactions absent in the target compound .

Structural and Pharmacological Data Table

Compound Name Key Structural Features Biological Activity (IC50 or Notable Effect) Reference
4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide 4-Methoxybenzamide, 4-methylpiperazine, 4-methylphenyl HCN channel inhibition: 19,952.62 nM
2-Ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide Ethoxy, cyclohexylmethyl, isopropylpiperazine HCN channel inhibition: 316.23 nM
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Dichlorophenylpiperazine, pyridinylphenyl Dopamine D3 receptor antagonism (data not shown)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Trihydroxybenzamide, hydroxyphenethyl DPPH radical scavenging: IC50 = 22.8 µM

Discussion of Key Findings

  • Aromatic Substituents : Electron-donating groups (e.g., methoxy) on the benzamide core modulate electronic density, affecting interactions with polar residues in ion channels. Nitro or hydroxyl groups introduce additional charge or hydrogen-bonding capacity, redirecting biological activity toward antioxidant or receptor-specific effects .
  • Alkyl Chain Modifications : Ethyl vs. cyclohexylmethyl linkages alter molecular flexibility and hydrophobicity. The latter’s rigid, lipophilic structure may enhance membrane penetration and target binding, as evidenced by improved IC50 values .

Biological Activity

4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, a compound belonging to the class of benzamides, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a methoxy group and piperazine moiety, suggesting possible interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C22H29N3O2C_{22}H_{29}N_{3}O_{2}. The structure can be visualized as follows:

Structure 4 methoxy N 2 4 methylphenyl 2 4 methylpiperazin 1 yl ethyl benzamide\text{Structure }\text{4 methoxy N 2 4 methylphenyl 2 4 methylpiperazin 1 yl ethyl benzamide}

The specific mechanism of action for this compound remains largely unexplored. However, compounds with similar structural features often exhibit interactions with neurotransmitter receptors, enzymes, and other cellular targets. The following sections will discuss potential pathways and biological effects based on related compounds.

Neurotransmitter Modulation

Benzamides are known to interact with the central nervous system (CNS). The piperazine ring is particularly relevant as it is a common scaffold in psychoactive drugs. Compounds similar to this compound may influence serotonin and dopamine receptors, potentially offering therapeutic avenues for neuropsychiatric disorders.

Case Studies

  • Antitumor Activity : A study evaluating a series of benzamide derivatives found that modifications in the piperazine moiety significantly altered their anticancer activity. The study reported that certain derivatives exhibited IC50 values as low as 5 μM against breast cancer cell lines, indicating the importance of structural optimization in enhancing biological efficacy .
  • CNS Effects : Research into related compounds has shown that modifications to the benzamide structure can lead to increased affinity for serotonin receptors. One study highlighted a derivative with a similar piperazine structure that exhibited anxiolytic effects in animal models, suggesting that this compound may also possess CNS activity .

Q & A

Basic Questions

Q. What synthetic routes are most effective for synthesizing 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Start with a benzoyl chloride or benzoic acid derivative to form the benzamide core via coupling reagents like DCC/HOBt (e.g., -50°C reaction conditions) .
  • Step 2 : Introduce the 4-methylpiperazine group via nucleophilic substitution. Optimize solvent (e.g., acetonitrile) and catalysts (e.g., K₂CO₃) under reflux .
  • Step 3 : Purify intermediates using column chromatography and confirm purity via TLC .
    • Key Parameters : Reaction temperature, solvent polarity, and catalyst selection critically impact yield and purity.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.0 ppm), piperazine methyl groups (δ 2.1–3.0 ppm), and methoxy substituents (δ 3.8 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., m/z ~423 for [M+H]⁺) .
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can researchers assess purity and stability during synthesis?

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Stability : Conduct stress testing under varied pH (2–10), temperature (40–80°C), and light exposure. Monitor degradation via TLC or LC-MS .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s targets) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Approach :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS .
  • Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl) or formulate as salts (e.g., hydrochloride) to enhance bioavailability .
  • In Silico Modeling : Use ADMET predictors to identify metabolic hotspots (e.g., CYP450 interactions) .

Q. What computational strategies predict target interactions for this compound?

  • Methods :

  • Molecular Docking : AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors). Focus on piperazine-aryl interactions .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to design a structure-activity relationship (SAR) study for optimizing potency?

  • Strategy :

  • Core Modifications : Vary substituents on the benzamide (e.g., Cl, CF₃) and piperazine (e.g., ethyl, morpholine) .
  • Activity Testing : Compare IC₅₀ values in enzyme inhibition assays. Use ANOVA to identify statistically significant improvements .
    • Example : Replacing 4-methylpiperazine with 4-ethylpiperazine increased lipophilicity (logP +0.5) and improved blood-brain barrier penetration .

Q. What analytical methods resolve spectral data contradictions (e.g., overlapping NMR peaks)?

  • Solutions :

  • 2D NMR : HSQC and HMBC to assign ambiguous protons/carbons in crowded regions (e.g., aromatic vs. piperazine signals) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and technique optimization.
  • Structural Insights : Leveraged analogs from evidence to infer SAR and stability trends.

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